Cis-Selective Wittig Olefination: Predominant cis-Vinylene Content Enabled by 2,5-Dibutoxy Substitution
Wittig polymerization using the bis-ylide derived from 229494-69-3 yields poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)] with a predominantly cis-vinylene configuration. This outcome contrasts with Wittig-Horner or alternative bis-phosphonium reagent approaches, which often yield trans-enriched polymers or require post-polymerization isomerization steps [1].
| Evidence Dimension | cis-Vinylene content in polymer backbone |
|---|---|
| Target Compound Data | Predominantly cis (exact percentage not reported; described as 'cis-enriched') |
| Comparator Or Baseline | Wittig-Horner reaction yields predominantly trans-vinylene (~88% trans); reflux with I2 isomerizes cis- to trans-polymer |
| Quantified Difference | Qualitative shift from cis-major to trans-major configuration |
| Conditions | Polymerization via Wittig reaction in toluene/ethanol with sodium ethoxide base at room temperature |
Why This Matters
The cis-vinylene configuration interrupts conjugation length and disrupts solid-state packing, leading to enhanced photoluminescence efficiency in the solid state compared to trans-rich analogs [1].
- [1] Liao, L.; Pang, Y.; Ding, L.; Karasz, F. E. Synthesis, Characterization and Luminescence of Poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)] with Different Content of cis- and trans-Olefins. Macromolecules 2001, 34 (19), 6756-6760. View Source
